(2E)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-3-phenylprop-2-enamide is a complex organic compound that features a thiophene ring, a hydroxy group, and a phenylprop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate aldehydes or ketones, followed by amide formation. The reaction conditions often require the use of catalysts such as palladium complexes or bases like potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The use of environmentally friendly solvents and reagents is also a focus to ensure sustainable production practices.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, often facilitated by catalysts like palladium.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Palladium-catalyzed reactions in the presence of aryl halides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
(2E)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (2E)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the thiophene ring play crucial roles in binding to these targets, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Phenylprop-2-enamide derivatives: Compounds such as cinnamamide and its derivatives.
Uniqueness
What sets (2E)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-3-phenylprop-2-enamide apart is the combination of the thiophene ring with a hydroxy group and a phenylprop-2-enamide structure
Properties
IUPAC Name |
(E)-N-(2-hydroxy-2-thiophen-2-ylpropyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-16(19,14-8-5-11-20-14)12-17-15(18)10-9-13-6-3-2-4-7-13/h2-11,19H,12H2,1H3,(H,17,18)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUJSMDSXLAPPR-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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